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Drug Overview and Clinical Significance

Maralixibat (marketed as Livmarli) represents a pioneering therapeutic advancement in the management
of cholestatic pruritus for patients with Alagille syndrome (ALGS) and progressive familial intrahepatic
cholestasis (PFIC). As a selective ileal bile acid transporter (IBAT) inhibitor, maralixibat addresses the
fundamental pathophysiology of cholestatic liver diseases by targeting the enterohepatic circulation of bile
acids. The drug received initial FDA approval on September 29, 2021, for the treatment of cholestatic
pruritus in patients with ALGS one month and older, followed by approval for PFIC in patients five years
and older in the United States [1]. European and Canadian regulatory approvals followed in late 2022 and
2023, respectively, establishing maralixibat as a foundational pharmacological intervention for these rare

cholestatic liver conditions [1].

Prior to the availability of maralixibat, clinical management of cholestatic pruritus relied heavily on
medications with limited evidence-based support, including antihistamines, rifampin, ursodeoxycholic
acid, cholestyramine, naltrexone, and sertraline, typically used in various combinations based on prescriber
experience rather than robust clinical trial data [1]. Surgical interventions such as partial external bile
diversion represented the only invasive alternatives for severe, refractory cases [1]. Maralixibat has therefore

transformed the therapeutic landscape by providing the first FDA-approved targeted treatment for
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cholestatic pruritus in ALGS and PFIC, offering a non-surgical approach that specifically addresses the

underlying mechanism of bile acid accumulation [1] [2].

Mechanism of Action and Pharmacological Profile

Pharmacodynamic Properties

Maralixibat exerts its therapeutic effects through potent inhibition of the ileal bile acid transporter (IBAT) in
the distal ileum, thereby disrupting enterohepatic circulation of bile acids [1]. Under normal physiological
conditions, approximately 95% of intestinal bile acids are reabsorbed via IBAT and returned to the liver
through the portal vein [3]. By reversibly inhibiting this transporter, maralixibat significantly reduces bile
acid reabsorption, leading to increased fecal excretion of bile acids and consequent reduction in serum bile
acid levels [1] [3]. This mechanism is particularly relevant for cholestatic liver diseases like ALGS and
PFIC, where impaired bile flow results in accumulation of bile acids systemically, contributing to the

characteristic intense pruritus and liver damage [3].

The relationship between maralixibat's mechanism and clinical effects can be visualized as follows:
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Figure 1: Maralixibat's mechanism of action involves inhibition of the ileal bile acid transporter (IBAT),

reducing bile acid reabsorption and ultimately leading to decreased serum bile acid levels and pruritus
reduction.

An important secondary pharmacological effect involves the disruption of negative feedback loops
regulating bile acid synthesis. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR)
trigger signaling cascades that inhibit CYP7A1l-mediated bile acid synthesis [1]. IBAT inhibition by
maralixibat interrupts these regulatory pathways, leading to increased bile acid synthesis and a consequent
reduction of low-density lipoprotein cholesterol [1]. This unique mechanism differentiates maralixibat

from simply sequestering bile acids (as with bile acid binding resins) by fundamentally altering bile acid
dynamics throughout the enterohepatic circulation.
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Pharmacokinetic Profile

Maralixibat demonstrates minimal systemic absorption when administered orally, with plasma
concentrations frequently below the limit of quantification (0.25 ng/mL) following recommended dosing
regimens [1]. In pharmacokinetic studies using higher single doses (30 mg) under fasted conditions, the drug
exhibited a median Tmax of 0.75 hours, with mean Cmax and AUClast values of 1.65 ng/mL and 3.43
ng-h/mL, respectively [1]. The low systemic exposure is considered advantageous for a drug targeting
gastrointestinal transporters, potentially minimizing off-target effects. Maralixibat displays dose-dependent
increases in exposure parameters, with AUClast and Cmax increasing 4.6-fold and 2.4-fold, respectively,

following a 3.3-fold dose increase from 30 to 100 mg [1].

Administration with a high-fat meal decreases both the rate and extent of absorption, reducing AUC and
Cmax values by 64.8% to 85.8% compared to fasted conditions [1]. However, this food effect is not
considered clinically significant, and maralixibat can be administered without regard to meals, though
consistent timing relative to food is recommended for reproducible effects [1]. Maralixibat is highly protein-
bound (91%) and undergoes minimal metabolism, with no detectable metabolites in plasma and only three
minor metabolites accounting for less than 3% of fecal radioactivity [1]. The elimination half-life is
approximately 1.6 hours, with fecal excretion representing the major route of elimination (73% of

administered dose), primarily as unchanged drug (94%) [1].

Dosing Guidelines and Regimen Specification

Weight-Based Dosing Protocols

Maralixibat dosing follows distinct protocols for ALGS and PFIC, with specific formulations and strength
recommendations for each condition. For both indications, dosing must be carefully calculated based on
body weight, with gradual titration to improve tolerability and minimize gastrointestinal adverse effects [4]
[5]. It is crucial to note that the two available strengths of Livmarli Oral Solution (9.5 mg/mL for ALGS
and 19 mg/mL for PFIC) should not be substituted for one another when treating PFIC patients, as this could
result in significant dosing errors [4]. For patients weighing 25 kg and above who can swallow tablets,
maralixibat tablets can be used for both ALGS and PFIC, available in four strengths (5 mg, 10 mg, 15 mg,

and 20 mg) to facilitate accurate dosing [5].
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Table 1: Maralixibat Dosing Protocol for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

Patient Weight

Days 1-7 (190 mcg/kg once

Beginning Day 8 (380 mcgl/kg once

(kg) daily) daily)
5106 0.1 mL 0.2 mL
7t09 0.15 mL 0.3 mL
10to 12 0.2 mL 0.45 mL
13to 15 0.3 mL 0.6 mL
16 to 19 0.35 mL 0.7 mL
20 to 24 0.45 mL 0.9 mL
2510 29 0.5mL 1mL
30to 34 0.6 mL 1.25 mL
3510 39 0.7 mL 1.5mL
40 to 49 0.9 mL 1.75 mL
50 to 59 1mL 2.25 mL
60 to 69 1.25 mL 2.5 mL
70 or higher 1.5mL 3mL

For ALGS, the recommended dosage is 380 mcg/kg once daily, initiated with a starting dose of 190 mcg/kg
administered orally once daily for the first week, then increased to the full maintenance dose of 380 mcg/kg
once daily as tolerated [4]. The maximum daily dose should not exceed 28.5 mg (3 mL) per day for Livmarli
Oral Solution and 30 mg per day for tablets [4]. Administration should occur 30 minutes before a meal in

the morning to optimize consistency of effect [4] [6].
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Table 2: Maralixibat Dosing Protocol for Progressive Familial Intrahepatic Cholestasis (PFIC) using 19
mg/mL Oral Solution

Patient Weight 285 mcgl/kg (once daily 428 mcglkg (twice 570 mcgl/kg (twice daily as
(kg) titrated to BID) daily) tolerated)
5 0.1 mL 0.1 mL 0.15 mL
6to7 0.1 mL 0.15 mL 0.2 mL

8 0.1 mL 0.2 mL 0.25 mL

9 0.15 mL 0.2 mL 0.25 mL
10to 12 0.15 mL 0.25 mL 0.3 mL
13to 15 0.2 mL 0.3 mL 0.4 mL

16 to 19 0.25 mL 0.4 mL 0.5mL
20to 24 0.3 mL 0.5mL 0.6 mL
2510 29 0.4 mL 0.6 mL 0.8 mL
30to 34 0.45 mL 0.7 mL 0.9 mL
3510 39 0.6 mL 0.8 mL 1mL

40 to 49 0.6 mL 0.9 mL 1mL

50 to 59 0.8 mL 1mL 1mL

60 or higher 0.9 mL 1mL 1mL

For PFIC, the dosing regimen involves twice-daily administration with a more gradual titration schedule
[4] [5]. The recommended target dosage is 570 mcg/kg twice daily, but treatment initiation follows a step-
wise escalation: start at 285 mcg/kg orally once daily in the morning, increase to 285 mcg/kg twice daily,

then to 428 mcg/kg twice daily, and finally to the target dose of 570 mcg/kg twice daily, as tolerated [4] [5].
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The maximum daily dose should not exceed 38 mg (2 mL) per day for Livmarli Oral Solution and 40 mg per
day for tablets [4] [5]. Each dose should be administered 30 minutes before a meal to optimize consistency

of effect [6] [5].

Formulation Selection and Administration Protocol

The selection between oral solution and tablet formulations depends on patient weight and ability to
swallow tablets. For patients weighing less than 25 kg, the oral solution is the only option [4] [5]. For
patients weighing 25 kg and above who can swallow tablets, either formulation may be used based on patient
preference and clinical consideration [5]. When using the oral solution, healthcare providers must ensure that
only the provided calibrated measuring device is used for dose administration, as household teaspoons

and tablespoons are not adequate measuring devices and could lead to significant dosing errors [5].

Table 3: Maralixibat Tablet Dosing for Patients >25 kg Who Can Swallow Tablets

Patient Weight ALGS Regimen (Once ) . .
PFIC Regimen (Twice Daily)

(kg) Daily)

Less than 25 Use Oral Solution Use Oral Solution

2510 32 10 mg 15 mg

331t0 43 15 mg 10 mg (285 mcg/kg BID) — 15 mg (428 mcg/kg BID) -
20 mg (570 mcg/kg BID)

44 to 65 20 mg 15 mg (285 mcg/kg BID) — 20 mg (428 mcg/kg BID) —
20 mg (570 mcg/kg BID)

66 or higher 30 mg 15 mg (285 mcg/kg BID) - 20 mg (428 mcg/kg BID) -

20 mg (570 mcg/kg BID)

For missed doses, specific protocols exist based on the dosing frequency. For once-daily dosing (ALGS
regimen), if a dose is missed, it should be taken as soon as possible within 12 hours of the usual
administration time, then the original dosing schedule resumed [4]. If more than 12 hours have passed, the

dose should be omitted and the regular schedule continued [4]. For twice-daily dosing (PFIC regimen), the
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timeframe for administering a missed dose is within 6 hours of the usual time, with omission if more than 6

hours have elapsed [4] [5].
Safety Profile and Risk Management

Hepatotoxicity Monitoring Protocol

Maralixibat treatment carries a potential risk for drug-induced liver injury (DILI) and requires vigilant
monitoring [6]. In the PFIC trial, treatment-emergent hepatic decompensation events and elevations in liver
tests were observed, with two patients experiencing DILI attributable to maralixibat during the core trial and
two additional cases in the open-label extension [6]. Importantly, one of these patients required liver

transplantation and another patient died, highlighting the potentially serious nature of this adverse effect

[6].

Baseline assessment of liver function is essential before initiating treatment, including ALT, AST, total
bilirubin, direct bilirubin, and International Normalized Ratio (INR) [4] [6]. Regular monitoring of these
parameters during treatment is mandatory, with particular attention to any new onset abnormalities [6]. The
established protocol requires dose reduction or treatment interruption if significant liver test
abnormalities occur in the absence of other identifiable causes [4]. For persistent or recurrent liver test
abnormalities, permanent discontinuation of maralixibat should be considered [6]. Maralixibat is
contraindicated in patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage,

ascites, or hepatic encephalopathy) [6].

Gastrointestinal Adverse Events Management

Diarrhea and abdominal pain represent the most common adverse reactions associated with maralixibat
therapy [6]. In clinical trials, gastrointestinal treatment-emergent adverse events occurred in 81.5% of
participants, with diarrhea specifically affecting 51.9% [3]. Similarly, in the MARCH-PFIC trial, diarrhea
was reported in 27 (57%) of 47 patients receiving maralixibat compared to only nine (20%) of 46 placebo
recipients [2]. These effects are typically dese-related and often transient, but require active management to

prevent complications such as dehydration [6].
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Patients should be monitored closely for signs of dehydration, which should be treated promptly if
identified [6]. The recommended management strategy for persistent gastrointestinal adverse events includes
dose reduction or temporary treatment interruption [6]. Specifically, healthcare providers should
consider dosage modification if a patient experiences persistent diarrhea, diarrhea with bloody stool,
vomiting, dehydration requiring medical intervention, or fever [6]. The gradual titration schedule
implemented in both ALGS and PFIC dosing protocols is designed specifically to mitigate gastrointestinal

adverse effects by allowing the gastrointestinal tract to adapt to altered bile acid dynamics [4] [5].

Other Significant Safety Considerations

Fat-soluble vitamin (FSV) deficiency represents another important safety consideration with maralixibat
therapy [6]. Patients with cholestatic liver disease often have pre-existing deficiencies in vitamins A, D, E,
and K, and maralixibat may further adversely affect the absorption of these vitamins [6]. Clinical trials have
observed treatment-emergent bone fracture events more frequently in patients treated with maralixibat
compared with placebo [6]. Regular monitoring of fat-soluble vitamin levels is recommended, with
supplementation as needed [6]. If bone fractures or bleeding occur (potentially indicating vitamin K
deficiency), treatment interruption should be considered along with FSV supplementation [6]. Maralixibat

can be restarted once FSV deficiency is corrected and maintained at appropriate levels [6].

For pediatric patients under 5 years of age, an additional safety consideration involves the propylene
glycol content in the oral solution formulation [4] [6]. Livmarli oral solution contains 364.5 mg/mL of
propylene glycol, and total daily intake must be carefully considered to manage the risk of propylene glycol
toxicity [4]. Patients should be monitored for signs of toxicity, which may include central nervous system,
cardiovascular, or respiratory effects, as well as hyperosmolality [1]. If toxicity is suspected, maralixibat

should be discontinued [6].

Clinical Evidence and Efficacy Data

Efficacy in Progressive Familial Intrahepatic Cholestasis
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The MARCH-PFIC trial (NCT03905330) was a multicenter, randomized, double-blind, placebo-controlled,
phase 3 study that evaluated the efficacy and safety of maralixibat in participants with all types of PFIC aged
1-17 years [2]. This rigorous trial demonstrated significant improvements in both pruritus and serum bile
acid levels, key endpoints for evaluating treatment efficacy in PFIC. In the BSEP deficiency cohort (the
primary analysis population), the least-squares mean change from baseline in morning ItchRO(Obs) was -1.7
(95% CI -2.3 to -1.2) with maralixibat compared to -0.6 (-1.1 to -0.1) with placebo, representing a
statistically significant between-group difference of -1.1 (95% CI -1.8 to -0.3; p=0.0063) [2].

Similarly, for the key secondary endpoint, the reduction in serum bile acids was substantially greater with
maralixibat than with placebo [2]. The least-squares mean change from baseline in total serum bile acids was
-176 pmol/L (95% CI -257 to -94) for maralixibat versus 11 pmol/L (-58 to 80) for placebo, yielding a
significant between-group difference of -187 pmol/L (95% CI -293 to -80; p=0.0013) [2]. These
improvements in both symptomatic (pruritus) and biochemical (serum bile acids) parameters are clinically
meaningful, as they represent key predictors of native liver survival in PFIC [2]. The trial authors concluded
that maralixibat represents a non-surgical pharmacological option to interrupt the enterohepatic circulation

and improve the standard of care in patients with PFIC [2].

Efficacy in Alagille Syndrome and Other Cholestatic Conditions

In patients with Alagille syndrome, maralixibat has demonstrated significant pruritus reduction and
improvements in quality of life measures, leading to its initial FDA approval for this indication [1]. Although
the search results do not provide detailed efficacy statistics for ALGS specifically, the drug's approval was
based on robust clinical trial evidence demonstrating clinically meaningful and statistically significant

improvements in pruritus assessments compared to placebo or baseline measurements.

Beyond its approved indications, maralixibat has shown promise in other cholestatic conditions. A proof-of-
concept study in adults with primary sclerosing cholangitis (PSC) demonstrated that maralixibat
significantly reduced serum bile acid levels by 16.7% (-14.84 umol/L; 95% CI, -27.25 to -2.43; p=0.0043)
by week 14/early termination [3]. In participants with baseline serum bile acid levels above normal (n=18),
the reduction was even more substantial at 40.0% (-22.3 pmol/L, 95% CI, -40.38 to -4.3; p=0.004) [3].
Importantly, maralixibat also reduced pruritus in this population, with ItchRO weekly sum scores

decreasing from baseline to week 14/ET by 8.4% (p=0.0495) in the overall population, and by 70%
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(p=0.0078) in the subset of eight participants with more severe baseline pruritus (ItchRO daily average score

>3) [3].
Experimental and Clinical Protocols

Clinical Monitoring and Dose Modification Protocol

A comprehensive monitoring protocol is essential for the safe administration of maralixibat in both clinical

trial and real-world settings. The following workflow outlines the key components of this protocol:
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Figure 2: Clinical monitoring protocol for maralixibat therapy, emphasizing baseline assessment, reqular

monitoring, and appropriate dose modifications based on liver test results.

The monitoring protocol should include baseline assessment of liver tests (ALT, AST, total bilirubin, direct
bilirubin, and INR) before treatment initiation, establishing a reference point for future comparisons [4] [6].
During treatment, regular monitoring of these parameters is essential, with frequency tailored to individual
patient risk factors and stability [6]. For new onset liver test abnormalities without other identifiable causes,
dose reduction or temporary interruption is recommended [4]. Once abnormalities resolve or stabilize at a
new baseline, treatment can be restarted at the last tolerated dose, with gradual escalation as tolerated [4].
Permanent discontinuation is warranted if liver test abnormalities recur, if clinical hepatitis develops, or if a
patient experiences any hepatic decompensation event (e.g., variceal hemorrhage, ascites, or hepatic

encephalopathy) [6].

Drug Interaction Management Protocol

Maralixibat has several important drug interactions that require careful management in both research and
clinical settings. Concomitant administration of bile acid binding resins (such as cholestyramine) with
maralixibat is not recommended due to potential interference with absorption [6]. If both medications are
necessary, they should be administered at least 4 hours apart to minimize interaction [6]. Additionally,
maralixibat may inhibit the organic anion transporting polypeptide 2B1 (OATP2B1) in the gastrointestinal
tract, potentially decreasing the absorption of substrates of this transporter [6]. Commonly affected
medications include certain statins, and consideration should be given to monitoring the effects of these

drugs when co-administered with maralixibat, with dose adjustments as needed [6].

From a clinical research perspective, previous trials have implemented specific exclusion criteria regarding
concomitant medications that provide guidance for future study designs. The PSC study, for example,
excluded participants who had received ursodeoxycholic acid and bile acid resins within 28 days before
treatment, as well as various immunomodulators within longer timeframes [3]. These exclusion criteria help
minimize confounding factors and potential interactions that could obscure interpretation of study results.
For future clinical trials involving maralixibat, similar careful consideration of concomitant medications will

be essential to ensure clean safety and efficacy data.
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Conclusion

Maralixibat represents a significant therapeutic advancement for patients suffering from cholestatic
pruritus associated with Alagille syndrome and progressive familial intrahepatic cholestasis. As the first
FDA-approved IBAT inhibitor for these conditions, it offers a mechanistically targeted approach that
addresses the underlying pathophysiology of bile acid accumulation rather than merely providing
symptomatic relief. The well-defined dosing protocols, with appropriate titration schedules and weight-based
calculations, facilitate optimized treatment individualization while managing the expected gastrointestinal
adverse effects. The robust clinical trial evidence demonstrates consistent benefits in both pruritus reduction
and serum bile acid lowering, key endpoints that correlate with improved quality of life and potential for

enhanced native liver survival.

The safety profile of maralixibat necessitates vigilant monitoring, particularly for hepatotoxicity,
gastrointestinal adverse effects, and fat-soluble vitamin deficiencies, but with appropriate protocols in place,
these risks can be effectively managed. The availability of both oral solution and tablet formulations allows
for flexible administration across different age groups and patient preferences. Ongoing research continues to
explore the potential of maralixibat in other cholestatic conditions, possibly expanding its therapeutic utility
in the future. For researchers and clinicians working in rare cholestatic liver diseases, maralixibat represents
a paradigm shift from nonsymptomatic management to targeted therapy that addresses the fundamental

mechanisms of disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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